Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate
Overview
Description
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a broad range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It can be inferred from the general properties of pyrimidine derivatives that they likely interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Given the broad range of pharmacological effects of pyrimidine derivatives, it is likely that multiple pathways are affected .
Result of Action
Given the broad range of pharmacological effects of pyrimidine derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-fluoroaniline with isopropyl acetoacetate, followed by cyclization with formamide to form the pyrimidine ring. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives with different functional groups.
Scientific Research Applications
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-chlorophenyl)-6-isopropylpyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-4-(4-bromophenyl)-6-isopropylpyrimidine-5-carboxylate: Similar structure but with a bromine atom instead of fluorine.
2-Amino-4-(4-methylphenyl)-6-isopropylpyrimidine-5-carboxylate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability. These properties can enhance its biological activity and make it a valuable compound for various applications.
Biological Activity
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound's structure is characterized by a pyrimidine ring with various substituents, including a fluorophenyl group and an isopropyl group. The synthesis of this compound typically involves the reaction of guanidine hydrochloride with 4-fluorobenzaldehyde and methyl 4-methyl-3-oxo-pentanoate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures .
Synthesis Overview:
- Reactants: Guanidine hydrochloride, 4-fluorobenzaldehyde, methyl 4-methyl-3-oxo-pentanoate.
- Conditions: DMF solvent, heating at 70°C.
- Yield: Approximately 55% .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The IC50 values for COX-2 inhibition are reported to be comparable to standard anti-inflammatory drugs like celecoxib .
Table 1: Inhibition Potency of Pyrimidine Derivatives
Compound | COX-2 IC50 (μmol) | Reference |
---|---|---|
This compound | 0.04 ± 0.01 | |
Celecoxib | 0.04 ± 0.01 | |
Other Pyrimidine Derivatives | Varies |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It was tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, it inhibited the proliferation of A431 vulvar epidermal carcinoma cells in vitro, suggesting its potential as an anticancer agent .
Case Study: Anticancer Evaluation
- Cell Line: A431 vulvar epidermal carcinoma.
- Methodology: Cell viability assays (MTT).
- Results: Significant inhibition of cell proliferation observed.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets involved in inflammatory pathways and cancer cell signaling. The compound's ability to inhibit COX enzymes suggests that it may modulate prostaglandin synthesis, thereby reducing inflammation .
Properties
IUPAC Name |
methyl 2-amino-4-(4-fluorophenyl)-6-propan-2-ylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-8(2)12-11(14(20)21-3)13(19-15(17)18-12)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYXELUYVYVDAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142586 | |
Record name | Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160009-37-0 | |
Record name | Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160009-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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